molecular formula C39H46FN4O8P B12220675 5'-O-(4,4'-Dimethoxytrityl)-5-fluorodeoxyuridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

5'-O-(4,4'-Dimethoxytrityl)-5-fluorodeoxyuridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B12220675
M. Wt: 748.8 g/mol
InChI Key: QXDBDJDCIBKCKF-UHFFFAOYSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by its protective groups, which facilitate its incorporation into oligonucleotides, making it a valuable tool in genetic research and therapeutic development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups. The 5’-hydroxyl group is protected by an acid-labile 4,4’-dimethoxytrityl (DMT) group, while the 3’-hydroxyl group is converted into a phosphoramidite using 2-cyanoethyl N,N-diisopropylphosphoramidite. This process is catalyzed by a weak acid, such as tetrazole .

Industrial Production Methods

Industrial production of nucleoside phosphoramidites, including 5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, essential for their application in oligonucleotide synthesis .

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is the oligonucleotide with the incorporated nucleoside analog, which can be further used in various applications .

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in:

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotides during synthesis. The phosphoramidite group is activated and coupled to the 5’-hydroxyl group of the growing oligonucleotide chain. The DMT group protects the 5’-hydroxyl group during synthesis and is removed under acidic conditions to allow further elongation .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDBDJDCIBKCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46FN4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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